ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate
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Overview
Description
Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoate ester via a butanoyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of quinazolinone derivatives, which are then reacted with appropriate reagents to form the final product. For example, quinazolinylbenzoic acid can be used as a precursor, which upon reaction with hydrazine hydrate, forms benzoylhydrazide. This intermediate can then be treated with various reagents such as nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate to yield the desired quinazolinone derivatives .
Chemical Reactions Analysis
Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Condensation: Reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable in organic synthesis.
Biology: Quinazolinone derivatives have shown promising antibacterial and antifungal activities.
Medicine: These compounds are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Quinazolinone derivatives are used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. Quinazolinone derivatives are known to inhibit various enzymes and receptors, which can lead to their therapeutic effects. For example, they may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting anticancer activity. Additionally, these compounds can interact with bacterial cell walls, leading to antibacterial effects.
Comparison with Similar Compounds
Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate can be compared with other quinazolinone derivatives, such as:
- Ethyl 2-({4-[4-oxo-3(4H)-quinazolinyl]acetyl}amino)benzoate
- Ethyl 3-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The unique structure of this compound, with its specific butanoyl linkage, may confer distinct properties and advantages in certain applications.
Biological Activity
Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate, a compound featuring a quinazoline moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and literature.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₆N₂O₃
- CAS Number : 10539258
This compound is characterized by the presence of a quinazoline ring, which is known for various pharmacological properties.
Antiallergic Activity
A series of studies have investigated the antiallergic properties of compounds related to the quinazoline structure. For instance, (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids demonstrated significant activity in the rat passive cutaneous anaphylaxis (PCA) test. Substituted analogs with specific alkoxy groups exhibited enhanced potency, suggesting that modifications to the quinazoline structure can impact biological efficacy .
Anticancer Potential
Research has indicated that quinazoline derivatives possess anticancer properties. A study evaluating various thiazolidine derivatives, some of which included quinazoline structures, found significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most effective compounds showed IC50 values lower than standard chemotherapeutics like irinotecan, indicating promising anticancer activity .
The mechanisms underlying the biological activities of this compound appear to involve:
- Inhibition of Cell Proliferation : Studies have shown that quinazoline derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Antioxidant Activity : Some derivatives have demonstrated the ability to modulate oxidative stress levels in cells, contributing to their protective effects against cellular damage.
- Modulation of Enzyme Activity : Compounds may interact with various enzymes involved in metabolic processes, enhancing or inhibiting their activity depending on the cellular context.
Case Studies and Research Findings
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-[4-(4-oxoquinazolin-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C21H21N3O4/c1-2-28-21(27)15-9-11-16(12-10-15)23-19(25)8-5-13-24-14-22-18-7-4-3-6-17(18)20(24)26/h3-4,6-7,9-12,14H,2,5,8,13H2,1H3,(H,23,25) |
InChI Key |
WKCNZDGIXSEECA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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